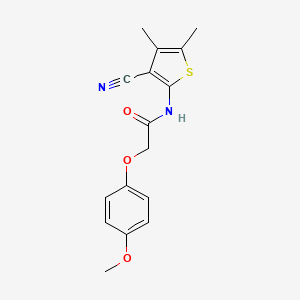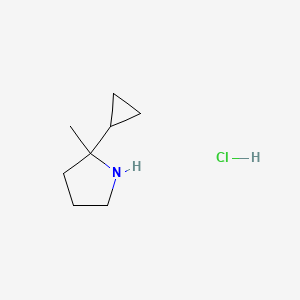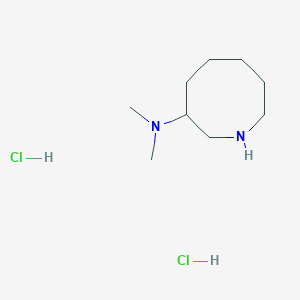![molecular formula C12H17Cl2NO B3018975 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine CAS No. 356532-97-3](/img/structure/B3018975.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine” is a chemical compound with the molecular formula C12H17Cl2NO . It is a specialty product used in proteomics research . The CAS number for this compound is 356532-97-3 .
Molecular Structure Analysis
The molecular structure of “N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine” can be represented by the linear formula C12H17Cl2NO . The molecular weight of this compound is 262.18 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine: and its derivatives exhibit promising anti-inflammatory activity. Specifically, they selectively inhibit the COX-2 enzyme. Here’s how:
Synthesis: A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized. The method involved adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide , resulting in target products with yields of 58–72% .
Molecular Docking Studies: To assess their potential as anti-inflammatory agents, molecular docking studies with COX-2 were conducted. These compounds effectively interacted with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .
Electrocatalytic Dechlorination
Another intriguing application involves using 2,4-Dichlorophenoxyacetic acid (2,4-D) as a probe molecule for chlorinated organic compounds (COCs) in dechlorination processes. Researchers have explored Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes for efficient reductive dechlorination of COCs .
Antiproliferative Activities Against Cancer Cells
A series of 2,4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines. These compounds may hold promise in cancer therapy .
Mécanisme D'action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid , which is known to selectively inhibit the COX-2 enzyme .
Mode of Action
Based on its structural similarity to 2,4-dichlorophenoxyacetic acid , it may also act as a selective inhibitor of the COX-2 enzyme . This inhibition could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
If it acts similarly to 2,4-dichlorophenoxyacetic acid , it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Result of Action
If it acts similarly to 2,4-dichlorophenoxyacetic acid , it may result in reduced inflammation and pain due to decreased production of prostaglandins .
Action Environment
It’s important to note that this compound is structurally similar to 2,4-Dichlorophenoxyacetic acid , and therefore, some of its properties and actions may be similar.
Propriétés
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-12(2,3)15-6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQDVSDKKDIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)
![2-Methyl-[1,3]thiazolo[4,5-c]pyridine hydrochloride](/img/structure/B3018897.png)
![2-Methyl-5-[(methylamino)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B3018898.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)
![N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3018902.png)

![3-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B3018905.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)